An In-depth Technical Guide to Ethyl 3-bromo-3,3-difluoropropanoate: Synthesis and Properties
An In-depth Technical Guide to Ethyl 3-bromo-3,3-difluoropropanoate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-bromo-3,3-difluoropropanoate, a valuable fluorinated building block in organic synthesis, plays a crucial role in the development of novel pharmaceuticals and agrochemicals. Its unique structural features, particularly the gem-difluoro functionality, impart distinct chemical properties that are highly sought after in the design of complex molecules. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of Ethyl 3-bromo-3,3-difluoropropanoate, offering detailed experimental protocols and structured data for laboratory applications.
Physicochemical Properties
Ethyl 3-bromo-3,3-difluoropropanoate is a liquid at room temperature. While extensive experimental data is not widely available, computed properties provide valuable insights into its characteristics.
| Property | Value | Source |
| Molecular Formula | C₅H₇BrF₂O₂ | [1] |
| Molecular Weight | 217.01 g/mol | [1][2] |
| CAS Number | 105836-29-1 | [1] |
| IUPAC Name | ethyl 3-bromo-3,3-difluoropropanoate | [1] |
| Density | Predicted: 1.564 ± 0.06 g/cm³ | |
| Boiling Point | Predicted: 157.6 ± 35.0 °C at 760 mmHg | |
| Flash Point | Predicted: 55 °C | |
| XLogP3 | 1.57970 |
Note: Some physical properties are predicted values as experimental data is limited in publicly available literature.
Synthesis of Ethyl 3-bromo-3,3-difluoropropanoate
A reliable synthetic route to Ethyl 3-bromo-3,3-difluoropropanoate has been reported in the scientific literature, involving a two-step process commencing with the radical addition of dibromodifluoromethane to ethyl vinyl ether, followed by oxidation.[3]
Synthesis Workflow
Caption: Two-step synthesis of Ethyl 3-bromo-3,3-difluoropropanoate.
Experimental Protocol
The following experimental protocol is based on the methodology described by Peng, Qing, Li, and Hu in The Journal of Organic Chemistry (2000).[3]
Step 1: Synthesis of the Intermediate Acetal (Radical Addition)
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To a solution of ethyl vinyl ether in a suitable solvent, add dibromodifluoromethane.
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Initiate the radical addition by adding sodium dithionite (Na₂S₂O₄).
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Stir the reaction mixture at room temperature for the specified duration.
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Upon completion, as monitored by an appropriate analytical technique (e.g., TLC or GC), work up the reaction mixture. This typically involves washing with water and brine, followed by drying the organic layer over an anhydrous salt (e.g., MgSO₄).
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Purify the crude product by vacuum distillation to yield the intermediate acetal.
Step 2: Synthesis of Ethyl 3-bromo-3,3-difluoropropanoate (Oxidation)
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Dissolve the purified intermediate acetal from Step 1 in a suitable solvent, such as acetonitrile.
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Add Caro's acid (peroxymonosulfuric acid) to the solution. The addition should be performed cautiously, potentially at a reduced temperature to control the exothermicity of the reaction.
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Stir the reaction mixture until the oxidation is complete.
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Quench the reaction carefully, for example, by adding a reducing agent like sodium bisulfite solution.
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Extract the product with a suitable organic solvent (e.g., diethyl ether).
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Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the final product, Ethyl 3-bromo-3,3-difluoropropanoate, by vacuum distillation to obtain a colorless liquid.
The overall yield for this two-step synthesis is reported to be 75%.[3]
Applications in Organic Synthesis
Ethyl 3-bromo-3,3-difluoropropanoate is a versatile reagent. The presence of the bromine atom allows for its conversion into an organozinc reagent. This zinc reagent can then participate in palladium(0)/copper(I)-cocatalyzed cross-coupling reactions with various aryl and alkenyl halides. This methodology provides an efficient and stereoselective route to β-fluoro-α,β-unsaturated esters, which are important intermediates in medicinal chemistry.[3]
Logical Relationship of Application
Caption: Utility in palladium-catalyzed cross-coupling reactions.
Conclusion
Ethyl 3-bromo-3,3-difluoropropanoate is a key synthetic intermediate with significant potential in the fields of drug discovery and materials science. The provided synthesis protocol offers a clear and efficient method for its preparation, enabling researchers to access this valuable fluorinated building block. The understanding of its properties and reactivity is essential for its effective application in the synthesis of novel and complex molecules.
